![molecular formula C16H16BrNO B14200001 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol CAS No. 919113-99-8](/img/structure/B14200001.png)
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further connected to an aminophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as a neuroprotective agent against diseases like Alzheimer’s.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, which are involved in neurotransmitter regulation . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
4-Bromophenyl derivatives: Compounds with a bromophenyl group attached to various functional groups, such as thiazoles or pyrazoles.
Uniqueness
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
919113-99-8 |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
2-[1-(4-bromophenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C16H16BrNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2 |
Clave InChI |
HSPSKNWWRVNNEX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=C(C=C1)Br)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


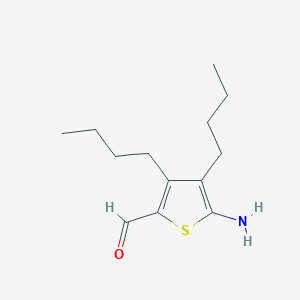
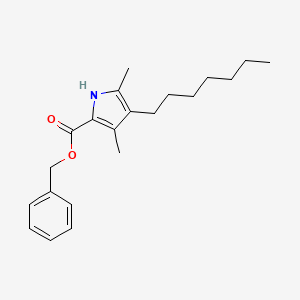
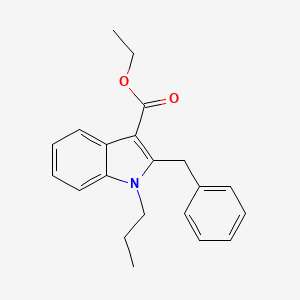
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
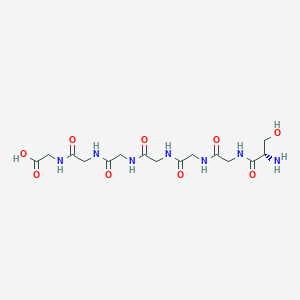
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

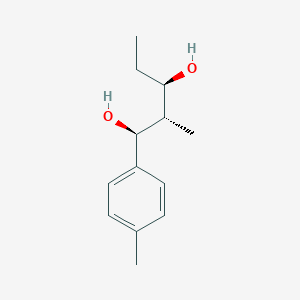
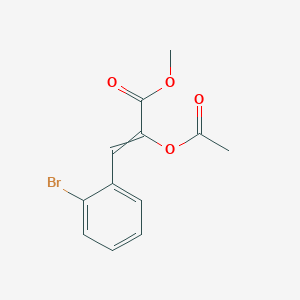
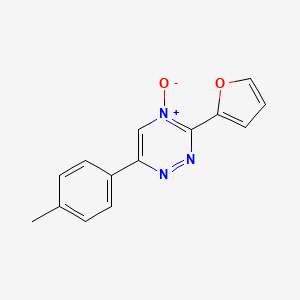
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
